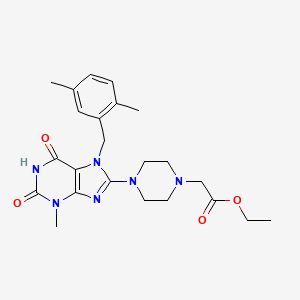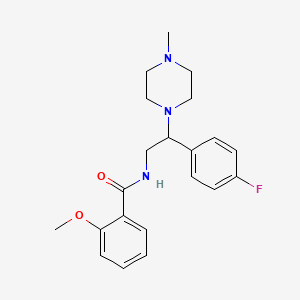
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide
描述
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide, also known as FPEB, is a promising radioligand used in Positron Emission Tomography (PET) imaging studies. PET imaging is a non-invasive imaging technique that allows researchers to visualize and study the molecular processes in living organisms. FPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological disorders.
作用机制
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in several neurological processes, including learning and memory, synaptic plasticity, and pain perception. By binding to the mGluR5 receptor, this compound blocks the binding of glutamate, a neurotransmitter that activates the receptor. This inhibition of mGluR5 activity has been shown to have therapeutic potential in several neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have high affinity and selectivity for the mGluR5 receptor, making it a useful tool for studying the receptor in vivo. PET imaging studies using this compound have shown that mGluR5 expression is altered in several neurological disorders, including addiction, depression, anxiety, and schizophrenia. This compound has also been used to study the pharmacokinetics and pharmacodynamics of mGluR5-targeted drugs, providing valuable insights into their mechanism of action.
实验室实验的优点和局限性
The use of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide in PET imaging studies has several advantages, including its high affinity and selectivity for the mGluR5 receptor, its ability to visualize the receptor in vivo, and its potential for studying the pharmacokinetics and pharmacodynamics of mGluR5-targeted drugs. However, there are also some limitations to the use of this compound, including the need for specialized equipment and expertise to conduct PET imaging studies, the limited availability of this compound, and the high cost of producing the radioligand.
未来方向
There are several future directions for the use of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide in scientific research. One potential application is the use of this compound to study the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new mGluR5-targeted drugs based on the insights gained from this compound PET imaging studies. Additionally, there is potential for the use of this compound in personalized medicine, where PET imaging studies using this compound could be used to guide treatment decisions based on an individual's mGluR5 expression levels.
科学研究应用
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a radioligand used in PET imaging studies to visualize and study the mGluR5 receptor in living organisms. PET imaging studies using this compound have been conducted in both animal models and humans to investigate the role of mGluR5 in several neurological disorders, including addiction, depression, anxiety, and schizophrenia. This compound has also been used to study the pharmacokinetics and pharmacodynamics of mGluR5-targeted drugs.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)19(16-7-9-17(22)10-8-16)15-23-21(26)18-5-3-4-6-20(18)27-2/h3-10,19H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZFOQBACQYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



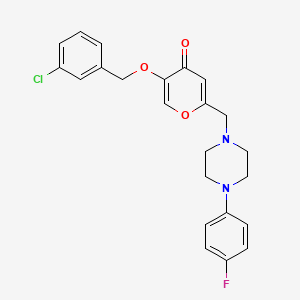
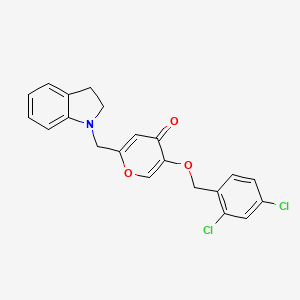
![N1-(2-cyanophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3410658.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410665.png)
![4-fluoro-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B3410668.png)
![N-(2,5-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3410680.png)
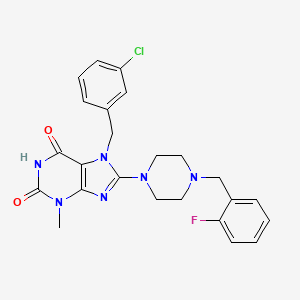
![2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3410700.png)
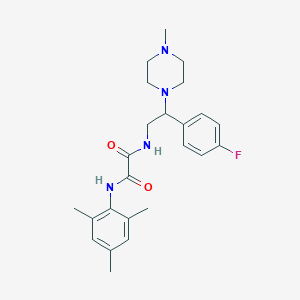
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B3410729.png)
![8-(4-Chlorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410747.png)
![8-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410748.png)
![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide](/img/structure/B3410751.png)
